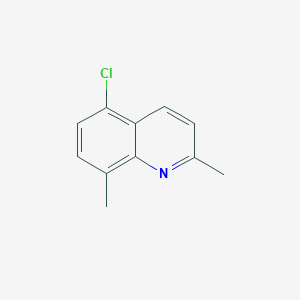

5-Chloro-2,8-dimethylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-3-6-10(12)9-5-4-8(2)13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBOIEOODHFKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589102 | |

| Record name | 5-Chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186670-43-9 | |

| Record name | 5-Chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186670-43-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2,8 Dimethylquinoline and Its Precursors

Established Synthetic Pathways for Quinoline (B57606) Ring Systems

The quinoline ring is a foundational structure in many compounds, and several named reactions have been developed for its synthesis since the 19th century. nih.gov These methods typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. jptcp.com

Skraup Reaction and its Adaptations for 5-Chloro-2,8-dimethylquinoline Synthesis

The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is a classic method for producing quinolines. iipseries.orgwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org

To adapt this reaction for the synthesis of the 2,8-dimethylquinoline scaffold, a substituted aniline is required as the starting material. Specifically, 2-methylaniline (o-toluidine) would be used to introduce the methyl group at the 8-position. The 2-methyl group is typically incorporated by replacing glycerol with a compound that can form an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde. This variation is more specifically known as the Doebner-von Miller reaction. nih.govwikipedia.org

| Reaction | Aniline Precursor | Carbonyl Source | Key Reagents | Product Scaffold |

| Adapted Skraup/Doebner-von Miller | 2-methylaniline (o-toluidine) | Crotonaldehyde | H₂SO₄, Oxidizing Agent (e.g., nitrobenzene) | 2,8-dimethylquinoline |

Friedländer Synthesis and its Applicability to this compound Precursors

The Friedländer synthesis is a highly efficient and versatile method for producing polysubstituted quinolines. nih.gov It involves the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (a ketone or aldehyde). nih.gov The reaction is typically catalyzed by an acid or a base.

For the synthesis of a this compound precursor, one could envision reacting 2-amino-6-methylacetophenone with acetone. However, a more direct route to the final chlorinated product would involve starting with a chlorinated precursor. For instance, 2-amino-5-chloro-acetophenone could be reacted with a compound that introduces the two methyl groups, although controlling the regiochemistry can be complex. The primary utility of the Friedländer synthesis lies in its ability to combine two fragments to build the quinoline system with a high degree of control over substituent placement, provided the correct ortho-aminoaryl carbonyl precursor is available. nih.gov

Conrad-Limpach and Doebner-von Miller Approaches for Quinoline Scaffolds

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. wikipedia.orgsynarchive.com Depending on the reaction temperature, this method can yield either 4-hydroxyquinolines (at lower temperatures via cyclization of an enamine intermediate) or 2-hydroxyquinolines (at higher temperatures). wikipedia.orgquimicaorganica.org To apply this to the 2,8-dimethylquinoline scaffold, 2-methylaniline could be reacted with a β-ketoester like ethyl acetoacetate. This would lead to a hydroxy-substituted dimethylquinoline, which would require subsequent deoxygenation and chlorination steps.

The Doebner-von Miller reaction is often considered a modification of the Skraup synthesis and is one of the most practical routes to the 2,8-dimethylquinoline scaffold. wikipedia.orgsynarchive.com This acid-catalyzed reaction uses an α,β-unsaturated carbonyl compound, which can be formed in situ, reacting with an aniline. nih.govwikipedia.org The synthesis of 2,8-dimethylquinoline (also known as quinaldine) is readily achieved by reacting 2-methylaniline (o-toluidine) with crotonaldehyde in the presence of an acid like hydrochloric acid or sulfuric acid. wikipedia.orgacs.org

| Method | Aniline Component | Carbonyl Component | Primary Product Type |

| Conrad-Limpach | 2-methylaniline | β-ketoester (e.g., ethyl acetoacetate) | Hydroxy-2,8-dimethylquinoline |

| Doebner-von Miller | 2-methylaniline | α,β-unsaturated carbonyl (e.g., crotonaldehyde) | 2,8-dimethylquinoline |

Targeted Synthesis of this compound

The final steps in synthesizing this compound involve the specific placement of the substituents. The most logical synthetic strategy involves first constructing the 2,8-dimethylquinoline core and then performing a regioselective chlorination.

Regioselective Chlorination Strategies at the 5-Position

The direct halogenation of quinoline is an electrophilic aromatic substitution reaction. In strongly acidic conditions, the reaction proceeds on the benzene ring, with substitution favoring the 5- and 8-positions. iipseries.org In the case of 2,8-dimethylquinoline, the 8-position is already occupied by a methyl group. This sterically and electronically directs the incoming electrophile (the chloronium ion) to the 5-position.

Recent advancements have established metal-free protocols for the highly regioselective halogenation of 8-substituted quinolines at the C5-position. rsc.org These methods often use inexpensive and readily available halogenating agents. For example, the use of trihaloisocyanuric acid as a halogen source can achieve C5-halogenation under mild, room temperature conditions. rsc.org

| Starting Material | Chlorinating Agent | Conditions | Product |

| 2,8-dimethylquinoline | Trichloroisocyanuric acid (TCICA) | Metal-free, room temperature | This compound |

| 2,8-dimethylquinoline | N-Chlorosuccinimide (NCS) | Acidic medium | This compound |

Introduction of Methyl Groups at the 2- and 8-Positions

As outlined in the discussion of the Doebner-von Miller reaction, the methyl groups at the 2- and 8-positions are most efficiently introduced by selecting the appropriate starting materials rather than by subsequent alkylation of the quinoline ring.

8-Methyl Group : This substituent is incorporated by starting the synthesis with 2-methylaniline (o-toluidine). The aniline nitrogen and the benzene ring of o-toluidine become part of the final quinoline structure, fixing the methyl group at the 8-position relative to the ring nitrogen.

2-Methyl Group : This group is derived from the α,β-unsaturated carbonyl component. In the Doebner-von Miller synthesis, crotonaldehyde (CH₃CH=CHCHO) is the ideal precursor. The methyl group at the β-position of crotonaldehyde ultimately becomes the methyl group at the 2-position of the quinoline ring.

This precursor-based approach ensures high regioselectivity for the placement of the methyl groups, forming the 2,8-dimethylquinoline core in a predictable and efficient manner. acs.org

Multi-Step Synthesis from Substituted Anilines and Carbonyl Compounds

The construction of the this compound scaffold can be effectively achieved through established multi-step synthetic routes, most notably the Doebner-von Miller reaction. This reaction is a cornerstone in quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgsynarchive.com

A plausible and chemically sound approach for synthesizing this compound involves the acid-catalyzed reaction of 4-chloro-2,6-dimethylaniline with crotonaldehyde. The reaction mechanism, while debated, is generally understood to proceed through a series of key steps. Initially, the α,β-unsaturated carbonyl compound, crotonaldehyde, can react with itself via an acid-catalyzed aldol condensation or react with the aniline. A key step is the conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl system. Following this addition, an intramolecular electrophilic cyclization occurs onto the aromatic ring of the aniline. The resulting dihydroquinoline intermediate is then aromatized by an oxidizing agent, which can be another molecule of the Schiff base intermediate or an external oxidant, to yield the final quinoline product. acs.org

The substitution pattern of the starting aniline is crucial for the final product's structure. Using 4-chloro-2,6-dimethylaniline as the starting material, the cyclization is directed by the existing substituents. The amino group directs the initial reaction, and the cyclization onto the benzene ring logically places the newly formed pyridine (B92270) ring in relation to the methyl and chloro groups, resulting in the 5-chloro and 8-methyl substitution pattern on the quinoline core. The methyl group at the 2-position of the quinoline ring is derived from the crotonaldehyde reactant.

The reaction is typically catalyzed by strong Brønsted acids like hydrochloric acid or sulfuric acid, or by Lewis acids such as tin tetrachloride and scandium(III) triflate. wikipedia.org These acids facilitate both the initial conjugate addition and the final dehydration and aromatization steps.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|---|---|---|

| 4-chloro-2,6-dimethylaniline | Crotonaldehyde | Brønsted Acid (e.g., HCl) or Lewis Acid (e.g., SnCl4), Heat | This compound |

Synthesis of Key Intermediates for this compound

The successful synthesis of the target molecule is contingent upon the availability of appropriately substituted precursors. This section details the preparation of the key building blocks required.

Preparation of Halogenated and Methylated Anilines

A critical starting material for the proposed Doebner-von Miller synthesis is 4-chloro-2,6-dimethylaniline. This intermediate can be prepared via the direct chlorination of 2,6-dimethylaniline. A documented process involves reacting the ammonium salt of 2,6-dimethylaniline with a chlorinating agent in an inert organic solvent. google.com

In a typical procedure, 2,6-dimethylaniline is dissolved in a solvent like carbon tetrachloride, and hydrogen chloride gas is introduced to form the corresponding anilinium salt. The resulting suspension is then treated with chlorine gas at a controlled temperature (e.g., 10-15°C). The reaction selectively chlorinates the para-position of the aniline due to the directing effects of the amino group and the steric hindrance from the two ortho-methyl groups. This high regioselectivity is advantageous as it minimizes the formation of other isomers, simplifying purification. google.com After the reaction, the product, 4-chloro-2,6-dimethylaniline hydrochloride, can be isolated and neutralized with a base, such as sodium hydroxide, to liberate the free aniline. Yields for this process are reported to be around 69% relative to the amount of reacted 2,6-dimethylaniline. google.com

| Starting Material | Reagents | Solvent | Product | Reported Yield |

|---|---|---|---|---|

| 2,6-dimethylaniline | 1. HCl (gas) 2. Cl2 (gas) | Carbon Tetrachloride (CCl4) | 4-chloro-2,6-dimethylaniline | ~69% google.com |

Synthesis of Chloro-Nitroquinoline Intermediates

Chloro-nitroquinoline intermediates are valuable precursors for further functionalization. The synthesis of such compounds typically involves electrophilic substitution reactions on a pre-existing quinoline core. The position of substitution is dictated by the electronic properties of the quinoline ring and any existing substituents. In strongly acidic conditions, the quinoline nitrogen is protonated, making the pyridine ring highly electron-deficient and deactivating it towards electrophilic attack. Consequently, electrophilic substitution, such as nitration, occurs on the benzene ring, primarily at the 5- and 8-positions. acs.org

A potential route to an intermediate like 5-nitro-2,8-dimethylquinoline would be the direct nitration of 2,8-dimethylquinoline. Based on studies of similar compounds, such as 2,6-dimethylquinoline which nitrates at the 5-position, it is predicted that 2,8-dimethylquinoline would also undergo nitration at the C-5 position. acs.org This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Novel Synthetic Approaches and Catalyst Development for this compound

While traditional methods like the Doebner-von Miller synthesis are effective, they often require harsh conditions, strong acids, and can generate significant waste. Modern synthetic chemistry has focused on developing more sustainable and efficient methodologies.

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govnih.gov In the context of quinoline synthesis, these principles have been applied to create more eco-friendly protocols. Key strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol, or conducting reactions in solvent-free conditions. researchgate.net

Alternative Energy Sources: Employing microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Atom Economy: Designing reactions, such as one-pot multi-component syntheses, that maximize the incorporation of starting materials into the final product, thus minimizing waste.

For the synthesis of this compound, a greener Doebner-von Miller reaction could be envisioned. This might involve using a recyclable, solid acid catalyst instead of corrosive mineral acids and potentially running the reaction in a high-boiling, biodegradable solvent or under solvent-free conditions with microwave assistance. researchgate.net

Catalytic Methods for Enhanced Yield and Selectivity

The development of advanced catalysts is crucial for improving the efficiency of quinoline synthesis. Catalysts can offer milder reaction conditions, shorter reaction times, and, most importantly, greater control over selectivity, leading to higher yields of the desired product. acs.orgmdpi.com

For reactions like the Doebner-von Miller synthesis, a variety of catalysts have been explored:

Lewis Acids: Catalysts such as tin(IV) chloride (SnCl₄), scandium(III) triflate (Sc(OTf)₃), and bismuth(III) chloride (BiCl₃) have been shown to effectively promote the reaction, often under milder conditions than traditional Brønsted acids. wikipedia.orgresearchgate.net

Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15 or silica-supported sulfuric acid offer the advantage of easy separation from the reaction mixture and the potential for recycling, which aligns with green chemistry principles.

Nanocatalysts: The use of nanocatalysts is a rapidly growing area. Their high surface-area-to-volume ratio can lead to enhanced catalytic activity, allowing for lower catalyst loading and often milder reaction conditions.

The application of these catalytic methods to the synthesis of this compound could lead to a more efficient and economical process, improving the yield and purity of the final product while minimizing the environmental footprint of the synthesis. acs.org

| Catalyst Type | Examples | Advantages |

|---|---|---|

| Brønsted Acids | HCl, H2SO4, TFA | Readily available, effective for classical synthesis. acs.org |

| Lewis Acids | SnCl4, Sc(OTf)3, BiCl3 | High catalytic activity, can be used in smaller amounts. wikipedia.orgresearchgate.net |

| Solid Acids | Amberlyst-15, Silica (B1680970) Sulfuric Acid | Reusable, easy to separate, environmentally friendlier. |

| Nanocatalysts | Various metal/metal oxide nanoparticles | High activity, mild conditions, potential for high selectivity. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-2,6-dimethylaniline |

| Crotonaldehyde |

| Hydrochloric acid |

| Sulfuric acid |

| Tin tetrachloride |

| Scandium(III) triflate |

| 2,6-dimethylaniline |

| Carbon tetrachloride |

| Hydrogen chloride |

| Chlorine |

| Sodium hydroxide |

| 2,8-dimethylquinoline |

| 5-nitro-2,8-dimethylquinoline |

| Nitric acid |

| 2,6-dimethylquinoline |

| 7-methylquinoline |

| 7-methyl-8-nitroquinoline |

| 8-hydroxyquinoline (B1678124) |

| 5-nitro-8-hydroxyquinoline |

| Ethanol |

| Bismuth(III) chloride |

| Amberlyst-15 |

| Silica sulfuric acid |

| Trifluoroacetic acid (TFA) |

Photochemical and Electrochemical Synthesis Considerations for this compound

Photochemical Synthesis Considerations

Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including quinolines. rsc.org These reactions often proceed through radical intermediates, offering reaction pathways that are complementary to traditional thermal methods. acs.org

One plausible photochemical approach to the quinoline core is the light-mediated cyclization of precursors like 2-vinylarylimines. For instance, the photocatalyst 9,10-phenanthrenequinone (PQ) has been shown to effectively catalyze the electrocyclization of various 2-vinylarylimines into polysubstituted quinolines under blue LED irradiation. helsinki.fi To synthesize this compound via this method, a potential precursor would be an imine derived from 2-amino-3-methylstyrene and an appropriate carbonyl compound, with a chloro-substituent on the aniline ring. The reaction would likely proceed via a one-electron oxidation of the imine substrate, triggering the cyclization. helsinki.fi

Another relevant strategy is the visible-light-mediated synthesis of polyfunctionalized quinolines from (E)-2-(1,3-diarylallylidene)malononitriles using a Pd(II)-catalyst. acs.org This method demonstrates the construction of the quinoline ring under mild, photosensitizer-free conditions. Adaptation of this method for this compound would require the synthesis of a suitably substituted diarylallylidene malononitrile precursor.

The influence of the chloro and methyl substituents on the photochemical reaction needs to be considered. The electron-donating methyl groups may facilitate oxidative addition steps in a catalytic cycle, while the electron-withdrawing chloro group could influence the regioselectivity of the cyclization. The positions of these substituents are crucial and would need to be incorporated into the initial design of the precursors.

A summary of relevant photochemical methods for quinoline synthesis that could be adapted is presented in the table below.

| Reaction Type | Precursors | Catalyst/Conditions | Key Features | Potential for this compound Synthesis |

| Photocatalytic Electrocyclization | 2-Vinylarylimines | 9,10-phenanthrenequinone (PQ), blue LEDs, MgCO₃ | Mild conditions, high yields for polysubstituted quinolines. helsinki.fi | High potential if the required substituted 2-vinylarylimine can be synthesized. |

| Visible-Light-Mediated Cyclization | (E)-2-(1,3-diarylallylidene)malononitriles | Pd(II)-catalyst, visible light | Photosensitizer-free, solvent-dependent synthesis of quinolines and pyridines. acs.org | Moderate potential, requiring a more complex precursor. |

| Radical Azidation of Cyclopropenes | Cyclopropenes, Azidobenziodazolone (ABZ) | Visible light | Metal-free synthesis of multisubstituted quinolines. acs.org | Low potential due to the complexity of the required cyclopropene precursor. |

This table is interactive. Click on the headers to sort.

Electrochemical Synthesis Considerations

Electrosynthesis offers another green and efficient avenue for the construction of quinoline derivatives, often avoiding the need for chemical oxidants or reductants. nih.gov These reactions are typically driven by an applied current or potential, allowing for precise control over the reaction conditions.

A promising electrochemical strategy is the annulation of substituted anilines with other synthons. For example, the electrochemical synthesis of highly functionalized quinolines has been achieved through the cross-dehydrogenative coupling of N-aryl glycinates and methylenecyclopropanes under transition-metal- and oxidant-free conditions. While not a direct route to this compound, this demonstrates the power of electrochemistry to forge the quinoline skeleton.

A more direct and adaptable approach could be the intramolecular oxidative annulation of N-substituted o-aminophenylacetylenes. This method has been shown to yield substituted quinolines in an undivided cell at room temperature, without the need for external oxidants or metals. To apply this to the synthesis of this compound, a key precursor would be an N-substituted 2-alkynyl aniline with the appropriate chloro and methyl substitution pattern. The electrophilic cyclization of such precursors is a well-established method for forming substituted quinolines. nih.govnih.gov

Paired electrolysis is a particularly efficient technique where both the anode and cathode are used to drive productive chemical transformations. nih.govresearchgate.net A paired electrolysis-enabled cascade annulation has been used to synthesize highly functionalized quinoline-substituted molecules from readily available starting materials. nih.govresearchgate.net This highlights the potential for developing a convergent and atom-economical electrochemical synthesis for this compound.

The electrochemical behavior of the precursors would be influenced by the substituents. The methyl groups, being electron-donating, might lower the oxidation potential of the aniline precursor, while the chloro group would likely increase it. These factors would need to be carefully considered when optimizing the reaction conditions, such as the applied potential and the choice of electrolyte.

Below is a table summarizing electrochemical methods that could be considered for the synthesis of this compound.

| Reaction Type | Precursors | Electrochemical Setup | Key Features | Potential for this compound Synthesis |

| Intramolecular Oxidative Annulation | N-substituted o-amino phenylacetylenes | Undivided cell, oxidant- and metal-free | Mild conditions, good to excellent yields for substituted quinolines. | High potential, contingent on the synthesis of the correctly substituted precursor. |

| Paired Electrolysis Cascade Annulation | Isatins, alkynes, alcohols | Undivided cell, carbon rod anode, platinum plate cathode | Highly efficient, allows for simultaneous synthesis and functionalization. nih.govresearchgate.net | Moderate potential, would require a tailored set of starting materials. |

| Tandem Oxidative Azidation and Cyclization | N-Aryl enamines, TMSN₃ | Undivided cell | Construction of two C-N bonds in one process. rsc.org | Low to moderate potential, as it leads to quinoxaline derivatives, but similar principles could be applied. |

This table is interactive. Click on the headers to sort.

Spectroscopic and Advanced Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Specific ¹H NMR and ¹³C NMR chemical shift assignments, coupling constants, and data from two-dimensional NMR techniques for 5-Chloro-2,8-dimethylquinoline have not been found in the searched literature.

No published data available.

No published data available.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the nominal and monoisotopic mass can be calculated from the molecular formula, experimental mass spectrometry data, including high-resolution mass spectrometry and tandem mass spectrometry for fragmentation analysis of this compound, are not available in the reviewed sources.

No published data available.

No published data available.

Infrared (IR) Spectroscopy for Functional Group Identification

No published experimental IR spectrum or a list of characteristic absorption bands for this compound is available in the searched scientific databases.

Based on a thorough review of the available scientific literature, there is no specific X-ray crystallographic data for the compound this compound. Research and structural analysis have been conducted on closely related isomers, such as 4-Chloro-2,5-dimethylquinoline, but not on the this compound variant itself.

Therefore, it is not possible to provide an article on the spectroscopic and advanced structural characterization of this compound focusing on X-ray crystallography, as the foundational experimental data is not present in the public domain.

To fulfill the user's request, a laboratory synthesis and subsequent X-ray diffraction analysis of a single crystal of this compound would be required to generate the necessary data for a discussion on its crystal packing, intermolecular interactions, planarity, and conformational analysis.

Computational and Theoretical Studies of 5 Chloro 2,8 Dimethylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to predict molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 5-Chloro-2,8-dimethylquinoline, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state. This process determines the precise bond lengths, bond angles, and dihedral angles.

Interactive Table 1: Predicted Geometrical Parameters of this compound from a Theoretical DFT Study. This table illustrates the type of data obtained from DFT calculations for molecular geometry optimization.

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | C5-Cl | ~1.74 Å |

| C2-C(CH3) | ~1.51 Å | |

| C8-C(CH3) | ~1.51 Å | |

| N1-C2 | ~1.37 Å | |

| C4-C5 | ~1.42 Å | |

| Bond Angle | C4-C5-Cl | ~119.5° |

| N1-C2-C(CH3) | ~121.0° | |

| C7-C8-C(CH3) | ~120.5° |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. For this compound, the HOMO is expected to be distributed across the quinoline (B57606) ring system, while the LUMO would also be located over the π-conjugated system.

Interactive Table 2: Theoretical Frontier Molecular Orbital Parameters for this compound. This table presents exemplary data derived from an FMO analysis to predict chemical reactivity.

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | -6.25 | Electron-donating capability |

| ELUMO | -1.10 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.15 | High kinetic stability and low reactivity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. The chlorine atom would also contribute to the electronegative potential. Positive potential would be expected on the hydrogen atoms of the methyl groups and the quinoline ring.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Affinities with Biological Targets

Docking simulations calculate a binding affinity or docking score, which is an estimation of the binding energy between the ligand and the target receptor. This score helps in ranking potential drug candidates. A lower binding energy (more negative score) generally indicates a more stable and favorable interaction. Docking studies would involve placing this compound into the active site of a target protein and evaluating the energetic favorability of various binding poses. The predicted binding affinity provides a quantitative measure of how strongly the compound may bind to the target.

Identification of Key Interacting Residues and Binding Modes

Beyond predicting binding affinity, molecular docking identifies the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. By analyzing the docked conformation of this compound, researchers can identify the key amino acid residues in the protein's active site that form crucial bonds with the ligand. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs. For instance, the quinoline ring can participate in π-π stacking with aromatic residues like phenylalanine or tyrosine, while the nitrogen atom could act as a hydrogen bond acceptor.

Interactive Table 3: Exemplary Molecular Docking Results of this compound with a Hypothetical Protein Target. This table illustrates the kind of detailed interaction data that molecular docking studies provide.

| Parameter | Details |

| Protein Target | Example: HIV Reverse Transcriptase (PDB ID: 4I2P) |

| Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | Lys101, Tyr181, Val106, Pro236 |

| Types of Interactions | - Hydrophobic: Interaction of methyl groups with Val106.- π-π Stacking: Quinoline ring interaction with Tyr181.- Halogen Bond: Chlorine atom interaction with a backbone carbonyl. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic or toxic effects. These models are crucial in medicinal chemistry for designing new, more potent, and selective molecules, as well as for predicting the activity of untested compounds.

QSAR models are developed by correlating variations in the biological activity of a set of molecules with changes in their physicochemical properties, which are quantified by molecular descriptors. The ultimate goal is to create a predictive model that can guide the synthesis of novel compounds with enhanced biological profiles.

The development of predictive QSAR models for quinoline derivatives, including compounds structurally related to this compound, involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry methods. Subsequently, a wide range of molecular descriptors is calculated to represent the structural and physicochemical properties of the compounds.

Various statistical methods are employed to build the QSAR models. These can range from linear regression techniques, such as Multiple Linear Regression (MLR), to more complex non-linear methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). For instance, in studies of quinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized to build predictive models for activities such as antiviral efficacy.

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques. A statistically robust QSAR model for quinoline derivatives might exhibit a high squared correlation coefficient (R²) and a high cross-validated squared correlation coefficient (Q²), indicating a strong correlation between the predicted and observed biological activities. For example, a Hologram QSAR (HQSAR) model developed for quinazoline/quinoline derivatives as inhibitors of the DENV virus showed good predictability with a Q² of 0.82 and an R² of 0.95 researchgate.net.

The table below illustrates the statistical parameters often used to validate QSAR models, with hypothetical values for a model of quinoline derivatives.

| Statistical Parameter | Description | Example Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | 0.95 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | 0.82 |

| F-statistic | A statistical test to determine if there is a significant relationship between the variables. | 47.96 |

| s (Standard Error of Estimate) | Measures the accuracy of predictions made with a regression line. | 0.31 |

These predictive models can then be used to screen virtual libraries of related compounds, prioritizing the synthesis of those predicted to have the most desirable biological activity.

A critical aspect of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of a series of compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For quinoline derivatives, a variety of descriptors have been found to be important in different biological contexts.

Electronic Descriptors: These descriptors relate to the electronic properties of the molecule, such as electron density, electronegativity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in studies of quinolinone-based thiosemicarbazones with antituberculosis activity, electron density and electronegativity were suggested to play a pivotal role nih.gov. The presence of the electron-withdrawing chlorine atom at the 5-position of this compound would significantly influence these electronic properties.

Steric Descriptors: These descriptors are related to the size and shape of the molecule. Molar refractivity (MR) and molecular weight are common steric parameters. In a study of 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque, the steric contribution of the substituent at the 5-position was found to be a key factor, with smaller substituents generally leading to higher activity nih.gov. However, the negative steric effect of a larger group like chlorine can be offset by its favorable electronic and lipophilic properties nih.gov.

The following table summarizes some of the key molecular descriptors that have been identified as influential in QSAR studies of various quinoline derivatives and are likely to be relevant for this compound.

| Descriptor Type | Specific Descriptor | Potential Influence on Activity of this compound |

| Electronic | Electronegativity | The chlorine atom increases the electronegativity, potentially affecting interactions with biological targets. |

| Electronic | Electron Density | The distribution of electron density, influenced by the chloro and methyl groups, can impact binding affinity. |

| Steric | Molar Refractivity (MR) | The size and polarizability of the chloro and methyl groups affect the overall shape and potential for steric hindrance at the binding site. |

| Hydrophobic | Log P | The chloro and methyl groups increase lipophilicity, which can influence membrane permeability and interaction with hydrophobic pockets of target proteins. |

| Quantum Chemical | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Lower LUMO energy, influenced by the chlorine atom, may be associated with increased reactivity or specific types of interactions. |

By understanding which molecular descriptors are most influential, researchers can strategically modify the structure of this compound to enhance its desired biological activity. For example, substituting the methyl groups or the chlorine atom with other functional groups could modulate these descriptors in a predictable way, leading to the development of more effective compounds.

Biological Activities and Pharmacological Potential of 5 Chloro 2,8 Dimethylquinoline and Its Derivatives

Antimicrobial Activity Studies

Quinoline (B57606) derivatives have been a subject of significant research due to their broad-spectrum antimicrobial properties. The introduction of various substituents on the quinoline ring can significantly modulate their biological activity. This section focuses on the antimicrobial efficacy of 5-chloro-2,8-dimethylquinoline and its related derivatives against a range of pathogenic microorganisms.

Antibacterial Efficacy

The antibacterial potential of quinoline derivatives has been evaluated against several Gram-positive and Gram-negative bacteria. While specific studies on this compound are limited, research on closely related compounds provides valuable insights into its expected activity.

Derivatives of 2-chloroquinoline (B121035) have demonstrated notable in-vitro activity against various bacterial strains. For instance, certain 2-chloroquinoline derivatives have shown potent antibacterial effects with Minimum Inhibitory Concentrations (MIC) as low as 12.5 μg/ml against bacteria such as Escherichia coli and Staphylococcus aureus.

Furthermore, a lipophilic cobalt(II) complex with a related compound, Bis(5,7-dichloro-2-methyl-8-hydroxyquinoline), has exhibited broad-spectrum antibacterial action. digitellinc.com This complex showed significant efficacy against both Gram-positive bacteria like Staphylococcus aureus (SA) and methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria such as drug-sensitive Pseudomonas aeruginosa (DSPA) and multidrug-resistant P. aeruginosa (MDRPA). digitellinc.com The Minimum Inhibitory Concentrations (MIC) were recorded at 2 µM for MRSA, SA, and DRPA, and 30 µM for PA. digitellinc.com

The antibacterial activities of various naturally occurring compounds have also been tested against antibiotic-resistant strains of Bacillus cereus, Escherichia coli, and Staphylococcus aureus. nih.gov While not directly involving this compound, these studies highlight the ongoing search for new effective antibacterial agents. The order of susceptibility of these pathogens was found to be B. cereus (vegetative) > S. aureus ≈ E. coli > B. cereus (spores). nih.gov

Table 1: Antibacterial Activity of a Related Quinoline Derivative Complex

| Compound | Test Organism | MIC |

|---|---|---|

| Bis(5,7-dichloro-2-methyl-8-hydroxyquinoline) Co(II) | Staphylococcus aureus (SA) | 2 µM |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 µM | |

| Drug-sensitive Pseudomonas aeruginosa (DSPA) | 30 µM | |

| Multidrug-resistant Pseudomonas aeruginosa (MDRPA) | 2 µM |

Data sourced from a study on a related lipophilic Co(II) complex. digitellinc.com

Antifungal Efficacy

The antifungal properties of quinoline derivatives have been explored against various fungal pathogens. Research on 2-methyl-8-quinolinol and its substituted derivatives, including chloro-substituted compounds, provides a basis for understanding the potential antifungal activity of this compound.

A study investigating 5-, 7-, and 5,7-substituted 2-methyl-8-quinolinols tested their in vitro antifungal activity against five fungi: Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov The results indicated that the 5,7-dichloro and 5,7-dibromo derivatives were the most fungitoxic among the tested compounds. nih.gov This suggests that the presence of chloro groups on the quinoline ring can significantly enhance antifungal efficacy.

In another study, newly synthesized quinoline derivatives were screened for their antifungal activity against strains such as A. flavus, A. niger, F. oxysporum, and C. albicans, with some compounds showing potent activity. nih.gov While specific data for this compound is not available, the general antifungal potential of the quinoline scaffold is well-documented. For example, hydroxychavicol, isolated from the leaf of Piper betle L., has shown in vitro antifungal activity against 124 fungal strains, including Aspergillus spp. tci-thaijo.org

Research has also been conducted on the antifungal activity of various plant extracts against Candida albicans and Aspergillus niger, indicating the broad interest in identifying novel antifungal agents. nih.gov

Antitubercular Properties

Quinoline derivatives have been recognized for their potential as antitubercular agents. While direct studies on this compound are not prominent, research on the closely related compound cloxyquin (5-chloroquinolin-8-ol) provides significant evidence of the antitubercular potential of this class of compounds.

In vitro studies of cloxyquin against nine standard strains and 150 clinical isolates of Mycobacterium tuberculosis demonstrated good antituberculosis activity. nih.govresearchgate.net The Minimum Inhibitory Concentrations (MICs) for these isolates ranged from 0.062 to 0.25 μg/ml. nih.govresearchgate.net The MIC50 and MIC90 were determined to be 0.125 and 0.25 μg/ml, respectively. nih.govresearchgate.net These findings indicate that cloxyquin is effective even against multidrug-resistant isolates of M. tuberculosis. nih.govresearchgate.net

The antitubercular activity of 8-hydroxyquinoline (B1678124) and its derivatives is considered to be significant. nih.gov For instance, the MIC of cloxyquin against M. tuberculosis H37Ra was found to be 0.125 μg/ml. nih.gov This highlights the potential of the 5-chloro-substituted quinoline scaffold as a source for developing new antitubercular drugs.

Table 2: In Vitro Antitubercular Activity of Cloxyquin (5-chloroquinolin-8-ol)

| Parameter | Concentration (μg/ml) |

|---|---|

| MIC Range | 0.062 to 0.25 |

| MIC50 | 0.125 |

| MIC90 | 0.25 |

Data from in vitro studies against 150 clinical isolates of Mycobacterium tuberculosis. nih.govresearchgate.net

Anticancer / Cytotoxic Activity Research

The quinoline scaffold is a key component in numerous anticancer agents. The cytotoxic potential of this compound and its derivatives has been investigated against various human cancer cell lines, revealing promising avenues for cancer chemotherapy.

In vitro Cytotoxicity against Human Cancer Cell Lines

Derivatives of 5-chloro-8-hydroxyquinoline (B194070) have been synthesized and evaluated for their anticancer activity. In one study, a glycine-type precursor bearing a 5-chloro-8-hydroxyquinoline moiety and its derivatives demonstrated potent toxic activity against Colo205 and Colo320 cell lines. mtak.hu Specifically, certain derivatives showed IC50 values of 16.19 µM, 22.12 µM, and 26.37 µM against the Colo 205 cell line. mtak.hu

Another study on a silver complex, [Ag2(sac)2(dap)2], showed significant cytotoxic activity against a panel of cancer cell lines. dergipark.org.tr The IC50 values were 19.53 ± 1.74 μM for HeLa, 17.93 ± 1.06 μM for A549, and 3.18 ± 0.04 μM for K562 cells. dergipark.org.tr This particular complex demonstrated a more potent anti-proliferative effect on chronic myeloid leukemia cells (K562) than the standard drug cisplatin. dergipark.org.tr

Furthermore, a novel synthetic hybrid quinoline, when tested for its in vitro cytotoxicity, displayed promising activity against the MCF-7 breast cancer cell line and the PC-3 prostate cancer cell line. nih.gov Halogenated derivatives of benzofuran (B130515) have also been shown to exhibit cytotoxic activity against various cancer cell lines, including A549 and HeLa cells. mdpi.com

Table 3: In Vitro Cytotoxicity (IC50) of a Related Silver Complex

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 19.53 ± 1.74 |

| A549 | 17.93 ± 1.06 |

| K562 | 3.18 ± 0.04 |

Data for the [Ag2(sac)2(dap)2] complex. dergipark.org.tr

Induction of Apoptosis and Cell Cycle Modulation

The anticancer effects of quinoline derivatives are often mediated through the induction of apoptosis and modulation of the cell cycle in cancer cells.

A study on 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) demonstrated that it could induce apoptosis in HCT116 colorectal cancer cells. nih.gov This was confirmed through Hoechst 33258 staining and Annexin V-Alexa Fluor 488/PI staining assays, which showed an increase in brightly fluorescent cells and a quantitative increase in apoptotic cells in a concentration-dependent manner. nih.gov Furthermore, this compound was found to arrest the cell cycle at the G2/M phase. nih.gov

Another study on a novel series of tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivatives found that the 5c derivative induced apoptosis in U-87MG glioblastoma cells, which was associated with a significant increase in the sub-G1 phase of the cell cycle. waocp.org This derivative also led to the generation of reactive oxygen species (ROS) and activation of caspase-3, key events in the apoptotic pathway. waocp.org

The modulation of the cell cycle is a key strategy in cancer therapy. nih.gov Quinoline derivatives have been shown to arrest cells in specific phases of the cell cycle, thereby inhibiting their proliferation. For instance, the dicyclohexylammonium (B1228976) salt of hyperforin (B191548) (DCHA-HF) was found to arrest K562 cells at the G1 phase of the cell cycle. researchgate.net

Synergistic Effects with Established Chemotherapeutic Agents

The combination of quinoline derivatives with existing chemotherapeutic agents is a promising strategy to enhance anticancer efficacy and overcome drug resistance. While specific studies on this compound are limited, research on structurally similar compounds highlights the potential for synergistic interactions. For instance, the combination of 5-fluorouracil (B62378) (5-FU) with 5-chloro-2,4-dihydroxypyridine (a related chloro-substituted heterocyclic compound) has demonstrated a synergistic antitumor effect on 5-FU-resistant gastric cancer cells. This effect was attributed to a dihydropyrimidine (B8664642) dehydrogenase (DPD)-independent mechanism, suggesting alternative pathways by which these compounds can potentiate the action of conventional chemotherapy.

Quinoline derivatives, in general, have been explored for their ability to modulate various cellular pathways implicated in cancer progression and chemoresistance. Their mechanisms of action can include the inhibition of cell proliferation, induction of apoptosis, and disruption of cell migration. These activities, when combined with the cytotoxic effects of established anticancer drugs, can lead to a more potent therapeutic outcome. The potential for such synergistic relationships underscores the importance of further research into the specific interactions of this compound and its derivatives with a range of chemotherapeutic agents.

Table 1: Synergistic Effects of Quinoline Derivatives with Chemotherapeutic Agents

| Quinoline Derivative/Analog | Chemotherapeutic Agent | Cancer Cell Line | Observed Effect |

| 5-chloro-2,4-dihydroxypyridine | 5-fluorouracil (5-FU) | 5-FU-resistant gastric cancer | Synergistic antitumor effect |

| Quinoline Derivatives (general) | Various | Various | Potential for enhanced efficacy |

Antimalarial Activity Investigations

Quinoline-based compounds have historically been the cornerstone of antimalarial therapy, with chloroquine (B1663885) being a notable example. The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new and effective quinoline derivatives.

Numerous studies have demonstrated the in vitro efficacy of various 5-chloroquinoline (B16772) derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For example, certain 5-chloro-1-(2-((2-((7-chloroquinolin-4-yl)amino)ethyl)amino)-3-hydroxypropyl)indoline-2,3-dione derivatives have shown significant antimalarial activity, with IC50 values in the nanomolar range, surpassing that of chloroquine against resistant strains. raco.cat The IC50 value, or half-maximal inhibitory concentration, is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The structural modifications on the quinoline core play a crucial role in determining the antimalarial potency. The introduction of different side chains and functional groups can influence the drug's ability to accumulate in the parasite's food vacuole and interfere with its biological processes.

The primary mechanism by which chloroquine and its analogs are thought to exert their antimalarial effect is by inhibiting the polymerization of heme into hemozoin within the parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite crystallizes heme into non-toxic hemozoin. Chloroquine is believed to cap the growing hemozoin crystal, preventing further detoxification of heme and leading to a buildup of the toxic substance, which ultimately kills the parasite. It is presumed that this compound and its derivatives share a similar mechanism of action, interfering with this critical detoxification pathway in P. falciparum.

Table 2: In Vitro Antimalarial Activity of Chloroquinoline Derivatives against Plasmodium falciparum

| Compound | P. falciparum Strain | IC50 Value | Reference |

| 5-chloro-1-(2-((2-((7-chloroquinolin-4-yl)amino)ethyl)amino)-3-hydroxypropyl)indoline-2,3-dione | W2 (Chloroquine-resistant) | 11.8 nM | raco.cat |

| 5-chloro-1-(2-((3-((7-chloroquinolin-4-yl)amino)propyl)amino)-3-hydroxypropyl)indoline-2,3-dione | W2 (Chloroquine-resistant) | 13.5 nM | raco.cat |

| Chloroquine | W2 (Chloroquine-resistant) | 36.37 nM | raco.cat |

| 10-(2,4-dichloro-5-fluorobenzoyl)-2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one | Chloroquine-sensitive | 0.13 µM | raco.cat |

| Chloroquine | Chloroquine-sensitive | 0.09 µM | raco.cat |

Antiviral Activity Research (e.g., against SARS-CoV-2)

The potential antiviral properties of quinoline derivatives have garnered significant attention, particularly in the context of emerging viral threats like SARS-CoV-2. Chloroquine and hydroxychloroquine (B89500), two well-known quinoline-based antimalarials, have been investigated for their in vitro activity against various coronaviruses.

Studies have shown that these compounds can inhibit viral replication in cell cultures. For instance, chloroquine has demonstrated potent activity against SARS-CoV-2 in Vero E6 cells, with a reported half-maximal effective concentration (EC50) of 1.13 µM. conacyt.mx The proposed mechanisms of antiviral action for quinoline derivatives include the alkalinization of endosomes, which can interfere with viral entry and replication, and the inhibition of viral enzymes. While the clinical efficacy of chloroquine and hydroxychloroquine for treating COVID-19 has been a subject of debate, the in vitro antiviral activity of the quinoline scaffold suggests that derivatives like this compound could serve as a basis for the development of novel antiviral agents.

Table 3: In Vitro Antiviral Activity of Quinoline Derivatives against Coronaviruses

| Compound | Virus | Cell Line | EC50 Value | Reference |

| Chloroquine | SARS-CoV-2 | Vero E6 | 1.13 µM | conacyt.mx |

| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 µM | conacyt.mx |

| Amodiaquine Analog (3h) | SARS-CoV-2 | VeroE6/TMPRSS2 | Comparable to Remdesivir | jst.go.jp |

| Amodiaquine Analog (3i) | SARS-CoV-2 | VeroE6/TMPRSS2 | Comparable to Remdesivir | jst.go.jp |

Antioxidant Activity Assessment

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of quinoline derivatives has been explored through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals.

Research on certain 7-chloroquinoline (B30040) derivatives has revealed their antioxidant capabilities. For example, a sulfur thiophene (B33073) ring-containing 7-chloroquinoline derivative exhibited strong antioxidant activity with an IC50 value of 17.16 ± 2.641 µg/mL in a DPPH assay. researchgate.net The antioxidant capacity of quinoline derivatives is often attributed to the electron-donating or hydrogen-donating ability of substituents on the quinoline ring. The presence of a chloro group at the 5-position and methyl groups at the 2- and 8-positions of this compound could influence its electronic properties and, consequently, its antioxidant potential. Further studies are needed to quantify the specific antioxidant activity of this compound.

Table 4: Antioxidant Activity of Chloroquinoline Derivatives

| Compound | Assay | IC50 Value | Reference |

| 7-chloroquinoline derivative with sulfur thiophene ring | DPPH | 17.16 ± 2.641 µg/mL | researchgate.net |

Enzyme Inhibition Studies

The ability of quinoline derivatives to inhibit specific enzymes is a key aspect of their pharmacological potential. These compounds have been shown to target a variety of enzymes involved in different disease processes.

For instance, novel 5-chloro-indole-2-carboxylate derivatives have demonstrated potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and BRAFV600E, two kinases that are often mutated in cancer. One such derivative showed an IC50 value of 68 nM against EGFR. Furthermore, certain quinoline-5,8-diones have been identified as inhibitors of sphingosine (B13886) kinases (SphK1 and SphK2), enzymes implicated in cancer cell proliferation and survival, with IC50 values in the low micromolar range. The diverse enzyme inhibitory profiles of quinoline derivatives suggest that this compound and its analogs could be valuable scaffolds for the design of targeted therapeutic agents.

Table 5: Enzyme Inhibition by Quinoline and Related Derivatives

| Derivative Class | Target Enzyme | IC50 Value |

| 5-chloro-indole-2-carboxylate derivative (3e) | EGFR | 68 nM |

| Quinoline-5,8-dione derivative (4) | SphK1 | 30 µM |

| Quinoline-5,8-dione derivative (4) | SphK2 | 8 µM |

| 7-chloroquinoline derivative | Tyrosinase | 0.70 ± 2.30 µg/mL |

| 7-chloroquinoline derivative | α-amylase | 2.81 ± 8.69 µg/mL |

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Currently, there is a lack of specific research data available in publicly accessible scientific literature detailing the inhibitory effects of this compound on bacterial DNA gyrase and topoisomerase IV. While quinoline compounds, as a broad class, have been investigated for their antibacterial properties, including the inhibition of these essential bacterial enzymes, specific studies on the 5-chloro-2,8-dimethyl substituted variant are not presently documented.

Therefore, no detailed research findings or data tables on the specific activity of this compound against these enzymes can be provided at this time. Further empirical studies would be required to determine if this particular compound exhibits any significant inhibitory activity against bacterial DNA gyrase and topoisomerase IV.

Interaction with Other Specific Enzymes or Receptors

Similarly, a comprehensive review of available scientific literature reveals no specific studies focused on the interaction of this compound with other particular enzymes or receptors. The pharmacological profile of this compound remains largely unexplored in the public domain. Although some commercial suppliers vaguely associate the CAS number of this compound with potential antibacterial, EGFR-TK inhibitory, and antipsychotic activities, these claims are not substantiated by published research and lack the specific data necessary for a detailed scientific discussion.

Consequently, information regarding the binding affinities, mechanisms of action, or modulatory effects of this compound on any specific enzyme or receptor systems is not available. Dedicated pharmacological screening and molecular studies are needed to identify and characterize any potential biological targets of this compound.

Mechanism of Action Studies

Molecular Target Identification and Validation

At present, there are no publicly available studies that have successfully identified and validated the specific molecular target(s) of 5-Chloro-2,8-dimethylquinoline. The initiation of such studies would involve a series of screening assays against a panel of known biological targets, such as enzymes and receptors, to identify any potential interactions. Subsequent validation would then be required to confirm these initial findings and to understand the nature of the interaction, be it inhibitory or activating. The absence of this foundational information severely hampers any further investigation into its mechanism of action.

Elucidation of Cellular Signaling Pathway Modulation

The effect of a compound on cellular signaling pathways provides critical insights into its biological function. However, for this compound, there is a dearth of research investigating its influence on any known signaling cascades. Studies in this area would typically involve treating relevant cell lines with the compound and subsequently analyzing the phosphorylation status and expression levels of key proteins within various pathways, such as those involved in cell proliferation, survival, and apoptosis. Without such data, the cellular consequences of exposure to this compound remain purely speculative.

Interference with DNA Replication and Other Cellular Processes

Many therapeutic agents exert their effects by interfering with fundamental cellular processes like DNA replication, transcription, or protein synthesis. There is currently no evidence from published research to suggest that this compound interacts with or disrupts these vital cellular functions. Investigating such potential interference would necessitate dedicated studies, including but not limited to, DNA intercalation assays, cell cycle analysis, and protein synthesis inhibition assays.

Structure-Based Drug Design Insights from Mechanistic Studies

Structure-based drug design is a powerful approach that leverages the knowledge of a compound's mechanism of action and its interaction with its molecular target to design more potent and selective derivatives. Given the lack of any mechanistic studies for this compound, including the absence of an identified molecular target, it is impossible to derive any insights for structure-based drug design. The foundational data required for such an endeavor is simply not available.

Structure Activity Relationship Sar and Lead Optimization

Impact of Halogen Substituent Position (e.g., Chlorine at C-5 vs. other positions)

The position of halogen substituents on the quinoline (B57606) ring is a key determinant of biological activity. The presence of an electron-withdrawing group, such as chlorine, at the C-5 position has been shown to be advantageous for certain biological activities. For instance, research on 8-hydroxyquinoline (B1678124) derivatives has indicated that substitution at the C-5 position with electron-withdrawing substituents can improve anticancer activity nih.gov. This is in line with broader observations on quinoline scaffolds where the inclusion of electron-withdrawing groups like halogens has been associated with enhanced cytotoxic and inhibitory activities against various cancer cell lines nih.gov.

Systematic studies on dihalido-8-hydroxyquinoline complexes have explored the variation of halide substituents at the C-5 and C-7 positions. While these studies revealed that the substitution pattern had a minor impact on the cytotoxic activity in some specific organoruthenium complexes, they underscored the importance of the quinoline ligand itself acs.org. The electronic effects of halogens can significantly alter the physicochemical properties of the molecule, such as lipophilicity and electron distribution, which in turn influences its interaction with biological targets nih.gov.

Role of Methyl Group Positions (C-2, C-8) on Biological Activity

The positioning of methyl groups on the quinoline scaffold significantly influences the compound's biological profile. In 5-Chloro-2,8-dimethylquinoline, the methyl groups at C-2 and C-8 contribute to the molecule's steric and electronic properties. The presence of a small functional group like a methyl group can be crucial for inhibitory potential nih.gov.

Studies on various quinoline derivatives have shown that the location of methyl substitution is critical. For example, compounds with methyl substitution at the C-5 position of the quinoline ring have demonstrated more potent activity against cancer cells compared to those with C-6 substitution biointerfaceresearch.com. This highlights the sensitivity of biological targets to the specific placement of even small alkyl groups.

In the case of 2,6-dimethyl quinoline derivatives, the methyl group was identified as a functional group that could contribute to exceptional inhibitory potential against butyrylcholinesterase (BChE) nih.gov. While specific data on the C-2 and C-8 dimethyl substitution pattern of the title compound is specialized, the synthesis of related structures like 2-chloro-8-methylquinoline-3-carbaldehyde indicates the feasibility of modifications at these positions for SAR studies nih.gov. The strategic placement of these methyl groups can influence the molecule's conformation, lipophilicity, and ability to fit into the binding pocket of a target enzyme or receptor.

| Position | Observed Effect on Activity | Context | Reference |

|---|---|---|---|

| C-5 | More potent than C-6 substitution | Anticancer activity | biointerfaceresearch.com |

| C-6 (in 2,6-dimethyl derivatives) | Contributes to inhibitory potential | BChE inhibition | nih.gov |

Influence of Additional Substituents and Fused Rings on Activity Profile

The biological activity of the this compound core can be further modulated by the introduction of additional substituents or by fusing other ring systems to the quinoline scaffold. The versatility of the quinoline nucleus allows for a wide range of structural modifications to enhance biological activities researchgate.net.

Furthermore, the fusion of rings to the quinoline system can lead to novel chemical entities with distinct pharmacological profiles. The synthesis of dihydrodibenzo[b,g] mdpi.comnih.govnaphthyridinones from 2-chloro-3-formyl-quinolines is an example of creating more complex, fused systems nih.gov. Similarly, linking quinoline with coumarins or chromones has been shown to enhance acetylcholinesterase (AChE) and BChE activity nih.gov. The nature and position of these additional groups are critical; for example, a methyl group at the C-6 position of a linked chromone resulted in significantly higher activity than a methoxy group nih.gov.

| Modification | Example | Resulting Activity | Reference |

|---|---|---|---|

| Linked Heterocycle | Benzothiazole Schiff Base | Anticancer | ajgreenchem.com |

| Fused Ring System | Dihydrodibenzo mdpi.comnih.govnaphthyridinones | Novel chemical entities for screening | nih.gov |

| Linked Moiety | Chromones | Enhanced AChE/BChE inhibition | nih.gov |

Design and Synthesis of Analogues for Enhanced Potency and Selectivity

The rational design and synthesis of analogues are central to lead optimization. Based on initial SAR findings, new derivatives of this compound can be designed to improve potency and selectivity for a specific biological target. The synthesis of such analogues often involves multi-step reaction sequences.

A common strategy involves the modification of a reactive intermediate. For example, 2-chloroquinoline-3-carbaldehydes serve as versatile building blocks for creating a variety of derivatives nih.gov. These can be reacted with different amines to form Schiff bases or used in multicomponent reactions to construct more complex heterocyclic systems nih.govajgreenchem.com. The synthesis of a series of secondary amines containing a 2-chloroquinoline (B121035) moiety by reacting 3-chloromethyl-2-chloroquinoline with various amines is another example of creating a library of analogues for biological screening researchgate.net.

The design process is often guided by the need to optimize physicochemical properties, such as lipophilicity, which can be fine-tuned by introducing different substituents. For example, N-methylation of secondary amine derivatives of 2-chloroquinoline was shown to further increase antifungal activity in some cases researchgate.net. The goal is to achieve a balance of electronic, steric, and hydrophobic properties that maximizes the desired biological activity while minimizing off-target effects.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of the biological target, ligand-based drug design methods like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are invaluable tools. These computational approaches help to identify the key chemical features responsible for the biological activity of a series of compounds.

Pharmacophore models can be generated from a set of active molecules to define the spatial arrangement of essential features, such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups nih.govresearchgate.net. For instance, a five-point pharmacophore model for quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors was developed, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings researchgate.net. Such models can then be used as 3D queries to screen virtual databases for new compounds with the potential for similar biological activity or to guide the design of new derivatives that better fit the pharmacophore hypothesis.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a quantitative correlation between the 3D structural properties of molecules and their biological activities mdpi.comnih.gov. These models can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. This information provides crucial insights for designing more potent analogues of this compound by indicating optimal positions for substituent modifications mdpi.com.

Advanced Analytical Methods for Detection and Quantification in Research Contexts

Chromatographic Methods for Purity and Separation

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For a compound like 5-Chloro-2,8-dimethylquinoline, various chromatographic methods are employed to assess its purity and isolate it from starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds. In the context of this compound, reverse-phase HPLC (RP-HPLC) is the most common approach. In this method, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase and its partitioning with a polar mobile phase.

The separation mechanism involves a stationary phase, typically silica (B1680970) gel chemically modified with C8 or C18 alkyl chains, and a mobile phase, which is a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure that the quinoline (B57606) nitrogen is protonated, leading to sharper, more symmetrical peaks. sielc.com Detection is typically achieved using a UV detector set at a wavelength where the quinoline ring system exhibits strong absorbance. The retention time (the time it takes for the analyte to pass through the column) is a characteristic feature used for identification, while the peak area is proportional to the concentration, allowing for quantification.

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (UV) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its molecular weight and structure, this compound is amenable to GC analysis. The technique separates components of a sample based on their different boiling points and interactions with the stationary phase of the GC column.

In a typical GC analysis, a solution of the compound is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The column is coated with a stationary phase, often a polysiloxane-based polymer, and is housed in an oven that follows a programmed temperature ramp. Compounds separate as they travel through the column at different rates. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. For structural confirmation, a mass spectrometer (MS) is often used as the detector.

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying the components in a mixture. It can also be used to determine the appropriate solvent system for a preparative column chromatography separation.

A TLC analysis involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample mixture separate based on their differential affinity for the stationary phase and solubility in the mobile phase. After the separation, the spots are visualized, often using a UV lamp, as quinoline derivatives are typically UV-active. The position of each spot is characterized by its Retention Factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 Plate |

| Mobile Phase | Hexane:Ethyl Acetate (4:1 v/v) |

| Visualization | UV Light (254 nm) |

| Hypothetical Rƒ of this compound | ~0.45 |

| Hypothetical Rƒ of a less polar impurity | ~0.60 |

| Hypothetical Rƒ of a more polar impurity | ~0.20 |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The quinoline ring system in this compound contains a chromophore that absorbs UV light, making this method suitable for its quantification. nih.gov

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first prepared by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact in a way that alters its absorbance spectrum.

| Concentration (mg/L) | Absorbance at λmax |

|---|---|

| 1.0 | 0.112 |

| 2.5 | 0.278 |

| 5.0 | 0.559 |

| 7.5 | 0.841 |

| 10.0 | 1.115 |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, hyphenated techniques that couple the separation power of chromatography with the detection specificity of mass spectrometry are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful tool for this purpose. nih.gov